L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride

Description

Chemical Identification and Nomenclature

Structural and Molecular Characteristics

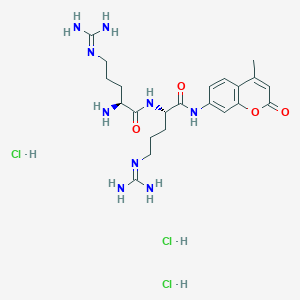

The compound consists of a dipeptide (L-arginyl-L-arginine) linked to the AMC fluorophore via an amide bond. The trihydrochloride salt form enhances solubility in aqueous buffers.

Key Structural Features

- Fluorophore : The AMC group (7-amino-4-methylcoumarin) exhibits fluorescence upon excitation (λₑₓ ~340–360 nm) and emission (λₑₘ ~440–460 nm), which is quenched until enzymatic cleavage releases free AMC.

- Peptide Sequence : The arginine residues (Arg-Arg) target proteases with specificity for basic amino acids, such as trypsin and cathepsin B.

Historical Development of Fluorogenic Peptide Substrates

Evolution of Fluorogenic Probes

Fluorogenic substrates emerged in the 1970s as tools to study protease activity. Early substrates like Z-Arg-Arg-AMC (CAS 88937-61-5) were developed for trypsin and cathepsin B. The introduction of the AMC fluorophore replaced earlier quenchers like p-nitroaniline, improving sensitivity.

Advancements in Substrate Design

This compound represents a refined 1st-generation substrate optimized for high specificity and reproducibility.

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHVRMNAOAAXTM-XYTXGRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl3N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647367 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201847-69-0 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Peptide Assembly

The dipeptide backbone (L-Arg-L-Arg) is constructed first. Solid-phase peptide synthesis (SPPS) is preferred for its high yield and purity. The α-amino groups of arginine are protected with tert-butoxycarbonyl (Boc), while the side-chain guanidino groups use nitro or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting groups. Coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitate amide bond formation.

After dipeptide assembly, the AMC moiety is introduced via amidation. The carboxyl group of 7-amino-4-methylcoumarin reacts with the N-terminal amine of the dipeptide using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction occurs in anhydrous dimethylformamide (DMF) at 4°C for 24 hours to minimize racemization.

Trihydrochloride Salt Formation

The final step involves converting the free base to the trihydrochloride salt. This is achieved by treating the compound with hydrochloric acid (3.0–3.5 equivalents) in a methanol-water mixture (4:1 v/v). The product precipitates upon cooling and is isolated via vacuum filtration.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dipeptide synthesis | Boc-Arg(Pbf)-OH, HATU, DIPEA, DMF | 78 | 92 |

| AMC coupling | DCC, HOBt, DMF, 4°C, 24h | 65 | 88 |

| Deprotection | TFA:TIPS:H2O (95:2.5:2.5), 2h | 90 | 95 |

| Salt formation | HCl (3 eq), MeOH:H2O, RT, 1h | 85 | 98 |

Optimization of Coupling Efficiency

Solvent Selection

Non-polar solvents like dichloromethane (DCM) favor Boc deprotection but hinder peptide solubility. Polar aprotic solvents (DMF, acetonitrile) improve coupling efficiency by stabilizing reactive intermediates. For AMC conjugation, DMF outperforms THF due to better solubility of coumarin derivatives.

Temperature and pH Control

Low temperatures (0–4°C) suppress side reactions during amidation. The optimal pH for coupling is 7.5–8.5, maintained using N,N-diisopropylethylamine (DIPEA). Excess base (>10 eq) risks epimerization, while insufficient base (<5 eq) slows reaction kinetics.

Protecting Group Strategy

Pbf protection for arginine side chains prevents undesired guanidino group reactions. Boc deprotection with trifluoroacetic acid (TFA) achieves >95% efficiency without cleaving AMC.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water resolves the product from byproducts. The target compound elutes at 12.3 minutes under the following conditions:

-

Flow rate: 1.0 mL/min

-

Detection: UV 254 nm

-

Gradient: 5–35% acetonitrile over 20 minutes

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 655.3 (calculated: 655.2). Isotopic clusters match the theoretical distribution for C₂₇H₄₃Cl₃N₁₀O₅.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D₂O) key signals:

-

δ 7.65 (d, J = 8.4 Hz, 1H, coumarin H-6)

-

δ 6.85 (d, J = 8.4 Hz, 1H, coumarin H-5)

-

δ 4.50 (m, 2H, α-H of arginine)

-

δ 3.15 (m, 4H, δ-H of arginine side chains)

Scalability and Industrial Production

Chemical Reactions Analysis

Types of Reactions

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride primarily undergoes hydrolysis reactions when exposed to specific proteases. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The hydrolysis of this compound is catalyzed by proteases such as cathepsin H. The reaction conditions usually involve a buffered aqueous solution at physiological pH .

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .

Scientific Research Applications

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is widely used in scientific research for its role as a fluorogenic substrate. Its applications include:

Biochemistry: Used to study the activity of proteases, particularly cathepsin H.

Medicine: Employed in diagnostic assays to detect protease activity in various diseases.

Chemistry: Utilized in the development of new assays and analytical techniques.

Industry: Applied in the quality control of enzyme preparations.

Mechanism of Action

The compound exerts its effects through the hydrolysis of the peptide bond by specific proteases. Upon cleavage, it releases 7-amido-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into the enzymatic activity . The molecular targets are primarily proteases like cathepsin H, and the pathway involves the enzymatic cleavage of the substrate .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride

- CAS Number : 201847-69-0

- Molecular Formula : C₂₂H₃₆Cl₃N₉O₄

- Molecular Weight : ~637.92 g/mol (calculated from formula).

Functional Role: This compound is a fluorogenic substrate designed for protease activity assays, particularly targeting enzymes like cathepsin B and aminopeptidase III . Upon enzymatic cleavage, it releases 7-amino-4-methylcoumarin (AMC), emitting blue fluorescence (excitation/emission: ~380/460 nm), enabling real-time quantification of enzyme kinetics .

Structural Features :

- Contains a dipeptide (L-arginyl-L-arginine) backbone linked to 4-methylcoumarin via an amide bond.

- The trihydrochloride salt enhances solubility in aqueous buffers, critical for biochemical assays .

Comparison with Structurally and Functionally Similar Compounds

L-Arginine 7-Amido-4-Methylcoumarin Dihydrochloride

- CAS : 113712-08-6 .

- Formula : C₁₆H₂₁N₅O₃·2HCl .

- Molecular Weight : 404.30 g/mol .

- Key Differences: Single L-arginine residue (vs. dipeptide in the trihydrochloride compound). Targets cathepsin H, aminopeptidase B, and CD13, reflecting its specificity for monopeptidases . Lower chloride content (dihydrochloride vs. trihydrochloride), which may affect solubility in high-salt buffers .

Z-L-Arg 7-Amido-4-Methylcoumarin Hydrochloride

- CAS : 70375-22-3 .

- Formula : C₂₃H₂₅N₅O₄·HCl .

- Key Differences: Contains a benzyloxycarbonyl (Z) protecting group on the N-terminal arginine, blocking undesired cleavage by non-target proteases . Primarily used for trypsin and arginine-specific proteases due to the Z group’s steric and electronic effects . Monohydrochloride form reduces chloride interference in assays requiring low ionic strength .

Nα-Benzoyl-L-arginine-7-Amido-4-Methylcoumarin Hydrochloride

- CAS: Not explicitly stated (Product ID: B7260) .

- Key Differences: Substitutes the Z group with a benzoyl moiety, altering enzyme specificity toward trypsin-like serine proteases . Lacks the dipeptide chain, limiting its utility to monopeptidase assays .

Enzyme Specificity

- The dipeptide structure of the trihydrochloride compound requires enzymes with dipeptidyl peptidase activity , unlike single-residue substrates .

- Cathepsin B cleaves the Arg-Arg bond in the trihydrochloride compound, whereas cathepsin H hydrolyzes only the terminal Arg-AMC bond in the dihydrochloride variant .

Fluorescence Properties

Commercial Availability

- The trihydrochloride compound is sold by specialized suppliers (e.g., Santa Cruz Biotechnology, Molecular Depot) at ~$130–$246 per 10–25 mg .

- The dihydrochloride variant is priced lower (~$130/100 mg), reflecting its simpler synthesis .

Biological Activity

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride (often abbreviated as Arg-Arg-AMC) is a specialized compound utilized primarily in biochemical research. This article presents a detailed overview of its biological activity, focusing on its applications in protease activity assays, enzyme kinetics, and its role as a fluorogenic substrate.

- Chemical Name : this compound

- CAS Number : 201847-69-0

- Molecular Formula : CHNO·3HCl

- Molecular Weight : 596.95 g/mol

1. Protease Activity Assays

This compound serves as a fluorogenic substrate for various proteases, particularly serine proteases like trypsin and cathepsins. Upon cleavage by these enzymes, the compound releases a fluorescent moiety (7-amido-4-methylcoumarin), which can be quantitatively measured. This property makes it invaluable for:

- Measuring Trypsin Activity : The release of fluorescence allows researchers to determine trypsin activity levels in biological samples, aiding in studies related to digestive processes and protein metabolism .

- Investigating Protease Inhibitors : By monitoring the cleavage of Arg-Arg-AMC, researchers can assess the efficacy of various protease inhibitors, which is crucial in drug development and therapeutic research .

| Enzyme | Substrate Used | Fluorescent Product |

|---|---|---|

| Trypsin | L-Arginyl-L-arginine AMC | 7-amido-4-methylcoumarin |

| Cathepsin B | L-Arginyl-L-arginine AMC | Blue fluorescent solution |

| Aminopeptidase III | L-Arginyl-L-arginine AMC | Blue fluorescent solution |

2. Enzyme Kinetics

The compound is also employed in enzyme kinetics studies to elucidate the specificity and catalytic mechanisms of serine proteases. Its ability to generate a measurable fluorescent signal enables researchers to perform kinetic analyses that reveal:

- Michaelis-Menten Kinetics : The relationship between substrate concentration and reaction rate can be determined, providing insights into enzyme efficiency and substrate affinity.

- Inhibition Studies : The effects of potential inhibitors on enzyme activity can be quantified, facilitating the identification of new therapeutic agents .

Case Study 1: Trypsin Activity Measurement

In a study aimed at characterizing trypsin activity in various biological samples, researchers utilized this compound as a substrate. The results indicated a significant correlation between trypsin concentration and fluorescence intensity, validating its use as an effective assay tool.

Case Study 2: Inhibition of Cathepsins

Another investigation focused on the inhibitory effects of specific compounds on cathepsins B and H using Arg-Arg-AMC. The study demonstrated that certain synthetic inhibitors could significantly reduce the fluorescence signal, indicating effective inhibition of proteolytic activity. This finding has implications for developing treatments targeting diseases associated with dysregulated protease activity.

Q & A

Q. What are the primary applications of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride in enzyme kinetics studies?

This compound is a fluorogenic substrate for proteases such as cathepsin B and aminopeptidase III . Upon enzymatic cleavage, the 7-amido-4-methylcoumarin (AMC) group is released, producing blue fluorescence (ex/em: ~380/460 nm), enabling real-time quantification of enzyme activity . Methodologically, researchers use it in continuous assays by monitoring fluorescence intensity over time, with corrections for background fluorescence (e.g., autofluorescence from cellular components). Typical protocols involve substrate concentrations of 10–100 µM in buffered solutions (pH 4.5–6.5 for cathepsin B) .

Q. How should this compound be stored and reconstituted to ensure stability?

The trihydrochloride salt is hygroscopic and light-sensitive. For long-term stability, store lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in ultrapure water or DMSO (if solubility is limited), with immediate aliquoting to avoid freeze-thaw cycles. Note that DMSO may reduce fluorescence yield if >1% (v/v) is used .

Q. What controls are essential when using this substrate in fluorescence-based assays?

Include:

- Negative controls : Assays without enzyme or with a protease inhibitor (e.g., E-64 for cysteine proteases).

- Background controls : Substrate alone in buffer to account for spontaneous hydrolysis.

- Calibration curves : Free AMC standards (e.g., 0–200 nM) to convert fluorescence units to enzymatic activity (nmol/min/mg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity (e.g., cathepsin B vs. H)?

Discrepancies in literature (e.g., specificity for cathepsin B vs. cathepsin H ) may arise from enzyme purity, assay conditions, or competing isoforms. To validate specificity:

Q. What experimental design considerations are critical for live-cell imaging using this substrate?

Challenges include cellular autofluorescence and substrate internalization. Optimize by:

Q. How can fluorescence interference from competing biomolecules be mitigated in complex biological samples?

In tissues or serum-containing media, interference may arise from hemoglobin, lipids, or albumin. Strategies include:

- Spectral unmixing : Use narrow-band filters or monochromators to isolate AMC emission.

- Sample pretreatment : Size-exclusion chromatography or precipitation to remove high-molecular-weight interferents.

- Parallel assays : Validate results with orthogonal methods (e.g., Western blot for enzyme levels) .

Q. What are the limitations of using this substrate for high-throughput screening (HTS)?

While sensitive, limitations include:

- Photobleaching : Minimize by reducing exposure time or using plate readers with LED-based excitation.

- Signal variability : Normalize to protein content or cell count.

- Cost : Scale-up requires bulk purchasing (e.g., 100 mg–1 g) .

Data Analysis & Troubleshooting

Q. How to interpret non-linear kinetics in initial reaction phases?

A lag phase may indicate slow substrate binding or enzyme activation. Fit data using Michaelis-Menten models with a delay term or apply pre-steady-state kinetic analysis. Alternatively, test lower substrate concentrations to reduce non-specific binding .

Q. What causes unexpected fluorescence quenching in cellular assays?

Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.